molecular formula C12H15ClO2 B1423918 3-Chloro-5-ethyl-2-propoxybenzaldehyde CAS No. 883523-24-8

3-Chloro-5-ethyl-2-propoxybenzaldehyde

Cat. No.: B1423918
CAS No.: 883523-24-8
M. Wt: 226.7 g/mol
InChI Key: LKXFWSARFBIWKC-UHFFFAOYSA-N
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Description

3-Chloro-5-ethyl-2-propoxybenzaldehyde: is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethyl group, and a propoxy group attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethyl-2-propoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-ethylbenzaldehyde and propyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 3-Chloro-5-ethyl-2-propoxybenzoic acid.

    Reduction: 3-Chloro-5-ethyl-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethyl-2-propoxybenzaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethyl-2-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the chlorine atom and propoxy group may influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-Chloro-5-ethylbenzaldehyde: Lacks the propoxy group, resulting in different reactivity and applications.

    3-Chloro-2-propoxybenzaldehyde: Lacks the ethyl group, leading to variations in chemical properties.

    5-Ethyl-2-propoxybenzaldehyde:

Uniqueness: 3-Chloro-5-ethyl-2-propoxybenzaldehyde is unique due to the combination of the chlorine atom, ethyl group, and propoxy group on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-chloro-5-ethyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-5-15-12-10(8-14)6-9(4-2)7-11(12)13/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXFWSARFBIWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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